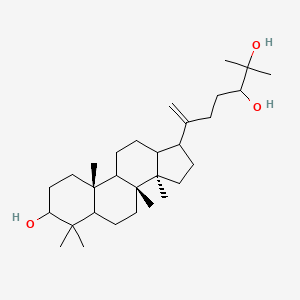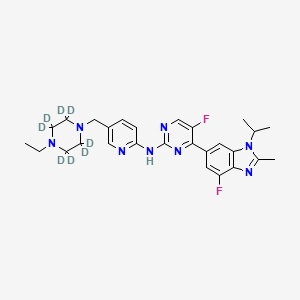![molecular formula C49H67N11O16S B15144902 2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-22-[6-(2,5-dioxopyrrol-1-yl)hexoxy]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B15144902.png)
2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-22-[6-(2,5-dioxopyrrol-1-yl)hexoxy]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-22-[6-(2,5-dioxopyrrol-1-yl)hexoxy]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide is a complex organic compound with a highly intricate structure. This compound is characterized by multiple chiral centers, hydroxyl groups, and a variety of functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure selective reactions. Common synthetic routes may involve:
Stepwise construction of the core structure: This could involve the use of aldol condensations, Michael additions, and other carbon-carbon bond-forming reactions.
Introduction of functional groups: Hydroxyl groups, amide linkages, and other functionalities are introduced through selective reactions, such as oxidation, reduction, and substitution.
Chiral resolution: Given the multiple chiral centers, chiral resolution techniques or asymmetric synthesis methods are employed to obtain the desired stereochemistry.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of reaction conditions: Temperature, pressure, solvent, and catalyst selection are crucial for maximizing yield.
Scale-up considerations: Ensuring that the reactions can be efficiently scaled up from laboratory to industrial scale without loss of efficiency or selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: Amide groups can be reduced to amines under appropriate conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or other oxidizing agents can be used for oxidation reactions.
Reducing agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed for reduction reactions.
Substitution reagents: Halogenating agents, nucleophiles, or electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups being targeted and the reaction conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of amides would yield amines.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can serve as a building block for the synthesis of other complex organic molecules.
Study of reaction mechanisms: Its complex structure makes it an ideal candidate for studying various reaction mechanisms and pathways.
Biology
Biological activity: The compound may exhibit biological activity, making it a subject of interest in pharmacology and biochemistry.
Enzyme interactions: Its multiple functional groups can interact with enzymes, providing insights into enzyme-substrate interactions.
Medicine
Drug development: The compound’s unique structure may make it a potential candidate for drug development, particularly if it exhibits biological activity.
Therapeutic applications: If the compound shows therapeutic effects, it could be developed into a medication for treating specific conditions.
Industry
Material science: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Chemical manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to receptors: The compound may bind to specific receptors, triggering a biological response.
Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound could influence signal transduction pathways, leading to changes in cellular activity.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-22-[6-(2,5-dioxopyrrol-1-yl)hexoxy]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide analogs
- Other complex organic molecules with multiple chiral centers and functional groups
Uniqueness
- Structural complexity : The compound’s highly intricate structure sets it apart from simpler molecules.
- Functional diversity : The presence of multiple functional groups allows for a wide range of chemical reactions and interactions.
- Chirality : The multiple chiral centers add to the compound’s uniqueness, making it a valuable subject for stereochemical studies.
Properties
Molecular Formula |
C49H67N11O16S |
|---|---|
Molecular Weight |
1098.2 g/mol |
IUPAC Name |
2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-22-[6-(2,5-dioxopyrrol-1-yl)hexoxy]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C49H67N11O16S/c1-4-24(2)41-46(72)52-19-37(65)53-33-23-77(75)48-29(28-10-9-27(16-30(28)56-48)76-14-8-6-5-7-13-59-39(67)11-12-40(59)68)17-31(43(69)51-20-38(66)57-41)54-47(73)42(25(3)35(63)22-61)58-45(71)34-15-26(62)21-60(34)49(74)32(18-36(50)64)55-44(33)70/h9-12,16,24-26,31-35,41-42,56,61-63H,4-8,13-15,17-23H2,1-3H3,(H2,50,64)(H,51,69)(H,52,72)(H,53,65)(H,54,73)(H,55,70)(H,57,66)(H,58,71)/t24-,25-,26+,31-,32-,33-,34-,35-,41-,42-,77+/m0/s1 |
InChI Key |
GGJGNYPWVYFHCP-NQQLADSMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2C[S@@](=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)OCCCCCCN6C(=O)C=CC6=O |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)OCCCCCCN6C(=O)C=CC6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


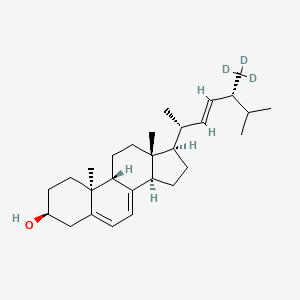



![3-[(6S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15144858.png)


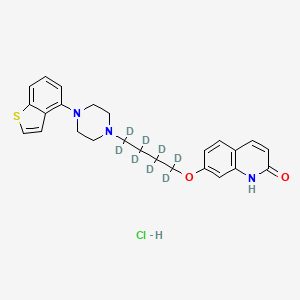
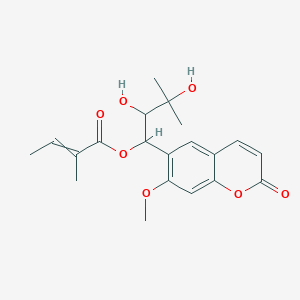

![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B15144890.png)
